3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-phenyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13(14-8-4-2-5-9-14)19-22-18(23)17-12-16(20-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFFVRKDDPICFD-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For instance, the reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and acetophenone in ethanol under acidic conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce hydrazine derivatives .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in the field of anticancer research. Studies have demonstrated that derivatives of pyrazole, including 3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain pyrazole derivatives can inhibit the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction .
Case Study: Synthesis and Evaluation
A study synthesized this compound and evaluated its biological activity. The compound was synthesized via a condensation reaction between 5-phenyl-1H-pyrazole-3-carbohydrazide and acetophenone under reflux conditions, yielding an 81% success rate. Subsequent biological evaluations showed a dose-dependent inhibition of cell proliferation in A549 cells, highlighting its potential as an anticancer agent .
Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The analysis revealed a planar configuration due to intramolecular hydrogen bonding, which contributes to its stability and potential applications in material science .
Applications in Organic Electronics
Due to their electronic properties, pyrazole derivatives are being explored for applications in organic electronics. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Pesticidal Properties
Recent studies have indicated that pyrazole derivatives possess pesticidal activities. They can act as effective agents against various agricultural pests, thus providing a potential avenue for developing new agrochemicals .
Case Study: Biological Evaluation
A series of experiments conducted on different pyrazole derivatives demonstrated their effectiveness in suppressing pest populations while being less toxic to beneficial insects. This dual action makes them attractive candidates for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its antioxidant activity is likely due to its ability to scavenge free radicals .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
Biological Activity
3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the hydrazone class, characterized by its unique structural features. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it consists of 16 hydrogen atoms, 18 carbon atoms, and 4 nitrogen atoms. The compound features a hydrazone functional group which is pivotal in its biological activity. The synthesis typically involves the condensation of a hydrazide with an aldehyde or ketone under acidic conditions .
The biological activity of this compound is attributed to its ability to act as a nucleophile, interacting with various molecular targets in biological systems. The compound has demonstrated:
- Antioxidant Activity : It scavenges free radicals, potentially mitigating oxidative stress-related damage in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential applications in combating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies.
Case Study 1: Antioxidant Activity
In vitro studies have shown that this compound exhibits significant antioxidant activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating a notable reduction in DPPH radical concentration at varying concentrations, indicating its potential use in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM. These findings suggest its potential application as an antibacterial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar hydrazone compounds. For instance:
| Compound | Activity |
|---|---|
| N-[(1E,3E)-3-(phenylimino)prop-1-en-1-yl]aniline | Moderate antibacterial activity |
| 3-(benzyloxy)phenyl-N'-(1-phenylethylidene)-1H-pyrazole | Higher antifungal activity |
These comparisons highlight the unique properties of this compound in terms of its specific structural features and resultant biological activities.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The synthesis typically involves two key steps:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in the presence of a catalyst (e.g., acetic acid) to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine .
Hydrazide Formation : React the pyrazole-carboxylic acid intermediate with a substituted hydrazine (e.g., 1-phenylethylidene hydrazine) under reflux conditions in ethanol or methanol. Characterization includes elemental analysis, IR (C=O stretch at ~1680–1700 cm⁻¹), and NMR (aromatic protons at δ 7.2–7.8 ppm) .
- Example Data :
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and hydrazide (N-H, ~3300 cm⁻¹) groups .
- H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3 ppm), and imine protons (δ 8.1–8.5 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z 346 for CHNO) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking enhance understanding of this compound’s bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to identify reactive sites. For example, studies on similar pyrazole derivatives use B3LYP/6-31G(d) basis sets to correlate theoretical and experimental UV-Vis spectra .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., GABA receptors for anticonvulsant activity). Docking scores (e.g., Glide XP scores ≤ −8.0 kcal/mol) guide structure-activity relationship (SAR) optimization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. inactive results)?
- Methodological Answer :
Model Variability : Compare seizure induction methods (e.g., maximal electroshock (MES) vs. pentylenetetrazol (PTZ) models). For instance, MES models emphasize sodium channel modulation, while PTZ targets GABA receptors .
Purity Assessment : Verify compound purity via HPLC (>95%) to exclude impurities affecting bioactivity .
Structural Analogues : Test derivatives with electron-withdrawing groups (e.g., -Cl, -CF) to assess substituent effects on activity .
Q. How are reaction fundamentals and reactor design optimized for large-scale synthesis?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to improve yield and reduce byproducts. Parameters like residence time (30–60 min) and temperature (80–100°C) are optimized via kinetic studies .
- Separation Technologies : Employ membrane filtration or column chromatography to isolate intermediates. For example, silica gel chromatography (hexane:ethyl acetate = 3:1) achieves >90% purity .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) between theoretical and experimental results?
- Methodological Answer :
- Solvent Effects : Compare experimental NMR in DMSO-d vs. theoretical gas-phase calculations. Adjust for solvent polarity using COSMO-RS models .
- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR. For example, enol protons may appear as broad singlets at δ 12–14 ppm in DMSO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
